Chemical structure and properties of Methyl 4-cyclobutyl-2-methylbenzoate
Chemical structure and properties of Methyl 4-cyclobutyl-2-methylbenzoate
An In-depth Technical Guide to Methyl 4-cyclobutyl-2-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Methyl 4-cyclobutyl-2-methylbenzoate, a compound of interest in modern medicinal chemistry. By integrating established synthetic methodologies, predictive spectroscopic analysis, and an understanding of the strategic roles of its constituent functional groups, this document serves as a valuable resource for its synthesis, characterization, and potential applications in drug discovery.
Introduction: Unpacking the Therapeutic Potential
Methyl 4-cyclobutyl-2-methylbenzoate is a substituted aromatic ester, the structure of which incorporates two key motifs of increasing importance in pharmaceutical design: a cyclobutane ring and a strategically methylated benzoate scaffold. The inclusion of a cyclobutane moiety is a modern strategy in medicinal chemistry to impart unique three-dimensional conformations, which can enhance binding to biological targets.[1][2][3] This rigid, puckered carbocycle can serve to lock in a bioactive conformation, thereby improving potency and selectivity.[3] Furthermore, cyclobutane rings can act as bioisosteres for other groups, offering a way to fine-tune metabolic stability, solubility, and lipophilicity.[1][2][4][5]
The di-substituted benzene ring, featuring a methyl group ortho to the ester and a cyclobutyl group para to the ester, presents a scaffold with the potential for nuanced interactions within protein binding pockets and controlled metabolic pathways. This guide will delve into the chemical properties, synthesis, and analytical characterization of this promising molecule.
Chemical Structure and Identifiers
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IUPAC Name: Methyl 4-cyclobutyl-2-methylbenzoate
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Molecular Formula: C₁₃H₁₆O₂
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Molecular Weight: 204.26 g/mol
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InChI Key (Predicted): A unique InChI key would be generated upon synthesis and registration.
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of Methyl 4-cyclobutyl-2-methylbenzoate, based on the known properties of structurally similar compounds such as Methyl 4-methylbenzoate and Methyl benzoate.[6][7][8]
| Property | Predicted Value | Rationale/Comparison |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Similar to other substituted benzoates. |
| Boiling Point | > 200 °C at 760 mmHg | The addition of the cyclobutyl group will increase the molecular weight and likely the boiling point compared to Methyl 4-methylbenzoate (103-104 °C at 15 mmHg).[6] |
| Melting Point | < 30 °C | The ortho-methyl group may disrupt crystal packing, leading to a lower melting point compared to Methyl 4-methylbenzoate (33 °C).[6] |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether, chloroform); limited solubility in water. | Consistent with the properties of aromatic esters.[9] |
| Density | ~1.0 g/mL | Similar to other aromatic esters. |
Synthesis and Manufacturing
A plausible and efficient synthesis of Methyl 4-cyclobutyl-2-methylbenzoate can be envisioned in a two-stage process: the synthesis of the parent carboxylic acid followed by its esterification.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for Methyl 4-cyclobutyl-2-methylbenzoate.
Detailed Experimental Protocols
Step 1: Synthesis of 4-Cyclobutyl-2-methylbenzoic Acid
This step can be achieved via a Grignard reaction starting from 1-bromo-4-cyclobutyl-2-methylbenzene.
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Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromo-4-cyclobutyl-2-methylbenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) via the dropping funnel. The reaction mixture should be stirred and may require gentle heating to initiate. Once initiated, the reaction is typically exothermic and should be maintained at a gentle reflux.
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Carboxylation: Cool the freshly prepared Grignard reagent in an ice bath. Bubble dry carbon dioxide gas through the solution for several hours, or pour the Grignard solution over crushed dry ice.
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Acidic Work-up: Quench the reaction by slowly adding aqueous hydrochloric acid (e.g., 1 M HCl) until the solution is acidic. This will protonate the carboxylate salt and dissolve any remaining magnesium salts.
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Extraction and Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 4-cyclobutyl-2-methylbenzoic acid can be purified by recrystallization.
Step 2: Synthesis of Methyl 4-cyclobutyl-2-methylbenzoate (Fischer Esterification)
This is a classic acid-catalyzed esterification.[10]
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Reaction Setup: To a round-bottom flask, add 4-cyclobutyl-2-methylbenzoic acid (1.0 eq), an excess of methanol (which also acts as the solvent), and a catalytic amount of concentrated sulfuric acid.[10][11]
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Reaction: Heat the mixture to reflux with stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[10]
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Work-up: After cooling, remove the excess methanol using a rotary evaporator. Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted carboxylic acid. Then, wash with brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product, Methyl 4-cyclobutyl-2-methylbenzoate, can be purified by column chromatography or distillation under reduced pressure.
Spectroscopic Analysis (Predicted)
The following are predicted spectroscopic data for Methyl 4-cyclobutyl-2-methylbenzoate, based on the analysis of its structure and comparison with similar compounds.[12][13][14][15]
¹H NMR Spectroscopy
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Aromatic Protons (3H):
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One singlet (or very narrow doublet) around δ 7.8 ppm (proton ortho to the ester).
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One doublet around δ 7.2 ppm (proton meta to the ester and ortho to the cyclobutyl group).
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One doublet of doublets around δ 7.1 ppm (proton meta to both the ester and the cyclobutyl group).
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Ester Methyl Protons (3H): A sharp singlet around δ 3.9 ppm.
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Aromatic Methyl Protons (3H): A singlet around δ 2.4 ppm.
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Cyclobutyl Protons (7H): A series of multiplets in the range of δ 1.8-2.4 ppm and a quintet-like signal for the benzylic proton around δ 3.5 ppm.
¹³C NMR Spectroscopy
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Carbonyl Carbon: δ ~167 ppm.
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Aromatic Carbons (6C): Peaks in the range of δ 125-145 ppm. The carbon attached to the cyclobutyl group and the carbon attached to the ester will be quaternary and have distinct shifts.
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Ester Methyl Carbon: δ ~52 ppm.
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Aromatic Methyl Carbon: δ ~21 ppm.
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Cyclobutyl Carbons (4C): Peaks in the range of δ 18-35 ppm, with the benzylic carbon being the most downfield.
Infrared (IR) Spectroscopy
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C=O Stretch (Ester): Strong, sharp absorption band around 1720-1730 cm⁻¹.
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C-O Stretch (Ester): Absorption in the range of 1250-1300 cm⁻¹.
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Aromatic C-H Stretch: Above 3000 cm⁻¹.
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Aliphatic C-H Stretch: Below 3000 cm⁻¹.
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Aromatic C=C Bending: Absorption bands in the 1450-1600 cm⁻¹ region.
Applications in Drug Development
While specific applications of Methyl 4-cyclobutyl-2-methylbenzoate are not yet documented in the literature, its structural features suggest significant potential in medicinal chemistry.
Rationale for Use in Drug Design
Caption: Logical relationships between structural features and potential pharmacological impact.
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Metabolic Stability: The cyclobutane ring is a bioisostere for other alkyl or aromatic groups and can enhance metabolic stability by blocking sites of oxidation.[2][4][5]
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Conformational Restriction: The rigid nature of the cyclobutane ring can lock the molecule into a specific conformation, which can lead to higher binding affinity and selectivity for a target protein.[3][4]
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Improved Physicochemical Properties: The three-dimensional nature of the cyclobutane can disrupt planarity, potentially leading to improved solubility and oral bioavailability.[3]
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Hydrophobic Interactions: The cyclobutyl group can effectively fill hydrophobic pockets in protein active sites, contributing to binding affinity.[1][4]
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Modulation of Ester Reactivity: The ortho-methyl group can provide steric hindrance around the ester functionality, potentially slowing down hydrolysis by esterase enzymes and increasing the compound's half-life in vivo.
Safety and Handling
No specific safety data sheet (MSDS) is available for Methyl 4-cyclobutyl-2-methylbenzoate. However, based on the safety profiles of similar compounds like Methyl benzoate and other substituted benzoates, the following precautions should be taken:[16][17][18]
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
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First Aid: In case of contact, flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.
Conclusion
Methyl 4-cyclobutyl-2-methylbenzoate represents a molecule of significant interest for modern drug discovery programs. Its synthesis is achievable through established and reliable organic chemistry methodologies. The strategic incorporation of a cyclobutane ring and an ortho-methyl group on the benzoate scaffold provides a promising platform for developing novel therapeutics with potentially enhanced pharmacokinetic and pharmacodynamic profiles. This guide offers a foundational understanding for researchers to synthesize, characterize, and explore the full therapeutic potential of this and related compounds.
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